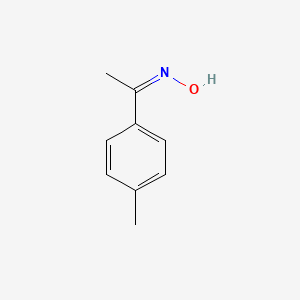
Methyl p-tolyl ketone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl p-tolyl ketone oxime is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 149.084063974 g/mol and the complexity rating of the compound is 146. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Industrial Applications
- Production of Caprolactam : Oximes are utilized in the production of caprolactam, which is a precursor for Nylon 6, a widely used polymer .
- Skinning Agents in Oil Paints : Methyl ethyl ketoxime, an oxime, is used as a skinning agent in oil paints .
- De-oxidants and Corrosion Inhibitors : Acetone oxime is used as a de-oxidant or a corrosion inhibitor to lower toxicity .
- Synthesis of Organic Compounds : Oximes are used in the synthesis of other organic compounds such as cobalt and ketones .
Chemical Applications
- Catalytic Reactions : Oximes are used in catalytic reactions in organic chemistry .
- Isomerization of Oxime Ethers : Unsymmetrical ketoxime ethers can be isomerized using Lewis acids such as titanium chloride, titanium bromide, or aluminium chloride . The reaction can be performed under mild conditions, and the progress can be monitored using gas chromatography .
Pharmaceutical and Biological Applications
- Anticancer Activity : Oxime derivatives exhibit anticancer activity. For instance, diarylpyrazole/oxime hybrids have shown significant cytotoxicity against various cancer cell lines . Specific compounds like 8e and 8i have demonstrated high antiproliferative activity against Hela, K562, SUIT-2, and HepG2 cell lines .
- Anti-inflammatory Agents : Oximes have been reported to exhibit anti-inflammatory properties .
- Kinase Inhibitors : Oximes are used in the design of kinase inhibitors, including phosphatidylinositol 3-kinase (PI3K) inhibitors and phosphorylase kinase (PhK) . Indirubin oximes bind to the ATP-binding site of protein kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and glycogen synthase kinase (GSK) 3β .
- Acetylcholinesterase Reactivators : Oximes have been studied for their roles as acetylcholinesterase reactivators .
- Antidotes for Nerve Agents : Oxime compounds can be used as antidotes for nerve agents .
- Antiproliferative Activity of Oxime Hybrids : A study on 1,5-diarylpyrazole/oxime hybrids demonstrated that these compounds exhibit marked antiproliferative activity compared to ketone derivatives. Compounds 8b, 8f, and 8g showed significant cytotoxicity against SUIT-2 and HepG2 cell lines, with GI% ranging from 51 to 107% . Additionally, compounds 8a–i exhibited high antiproliferative activity against the leukemia cell line K562, with GI% ranging from 67 to 99% .
Research Findings
- Cytotoxicity and Cancer Cell Lines : Research indicates that oxime derivatives exhibit significant cytotoxicity in various cancer cell lines. For example, compound 8e displayed remarkable cytotoxicity in Hela, K562, SUIT-2, and HepG2 cell lines, with a GI% of 77%, 93%, 83%, and 99%, respectively . Compound 8i also showed high antiproliferative activity against the same cell lines .
- Structure-Activity Relationship (SAR) Studies : SAR studies suggest that the oxime moiety potentiates anticancer activity, and electron-donating groups on R1 and R2 enhance this activity .
特性
CAS番号 |
54582-30-8 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(NZ)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8- |
InChIキー |
XAAUYUMBCPRWED-NTMALXAHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)C |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















